molecular formula C11H9N3O3 B5462273 3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]pyridine

3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]pyridine

Cat. No.: B5462273
M. Wt: 231.21 g/mol
InChI Key: SRWLVUSPLVSADH-PLNGDYQASA-N
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Description

The compound “3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]pyridine” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazoles are known for their diverse biological properties and are a focus of medicinal chemistry .


Synthesis Analysis

The synthesis of similar isoxazolyl compounds has been described in the literature. For instance, a novel series of dihydro benzofuro [3,2- e ]isoxazolo [4,5- b ]azepin-5 (5 aH )-ones have been synthesized from 3,5-dimethyl-4-nitroisoxazole . The process involved treatment with salicyl aldehydes to afford the corresponding nitrostyrylisoxazoles, which upon reaction with ethyl bromo acetate followed by cyclization with triethylamine furnished ethyl 2,3-dihydro-3- [ (3-methyl-4-nitro-5-isoxazolyl)methyl]benzofuran-2-carboxylates .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name and similar compounds. It likely contains an isoxazole ring attached to a pyridine ring via a vinyl linkage . The isoxazole ring is substituted with a methyl group and a nitro group .

Future Directions

The future directions for research on “3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]pyridine” could involve further exploration of its biological activities and potential applications in drug discovery. The development of more efficient and eco-friendly synthetic routes could also be a focus of future research .

Properties

IUPAC Name

3-methyl-4-nitro-5-[(Z)-2-pyridin-3-ylethenyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-8-11(14(15)16)10(17-13-8)5-4-9-3-2-6-12-7-9/h2-7H,1H3/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWLVUSPLVSADH-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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